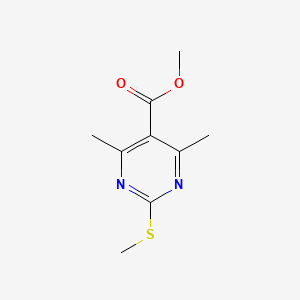

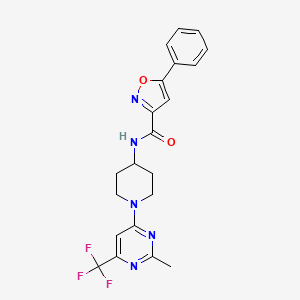

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the fundamental components of DNA and RNA, and have various applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, such as the Atwal-Biginelli cyclocondensation reaction. This reaction involves the condensation of S-methylisothiourea hemisulfate salt with gem-disubstituted methylene-3-oxoesters, which can be prepared by the Lehnert procedure for Knoevenagel-type condensation . Another synthetic route involves the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate to produce methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography. This technique allows for the determination of the crystal structure and conformational features of the molecules . Additionally, spectroscopic methods such as FT-IR, 1H, and 13C NMR can be used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can react with different nucleophiles to yield normal substitution products . The reactivity of the methylthio group in such compounds is highlighted by its displacement by cyanide ion, suggesting a potential general reaction pathway for chloropyrimidines . Furthermore, pyrimidine derivatives can react with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect these properties significantly. For example, the introduction of methyl groups at the 2- and 4-positions of pyrimidine-5-carboxylic acid prevents covalent hydration, which is observable in the unsubstituted or mono-substituted derivatives . This indicates that steric factors and electronic effects of substituents play a crucial role in determining the chemical behavior of these compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the reduction of pyrimidines to 1,6-dihydropyrimidines, a process crucial for producing derivatives with different substituents, which can lead to a range of chemical properties and applications (Shadbolt & Ulbricht, 1968). Additionally, it's involved in synthesizing pyrimidine-5-carboxylic acids, which have varying degrees of hydration and can be important for developing new chemical entities (Kress, 1994).

Biological Implications and Advanced Glycation End-products

This compound is also relevant in biological contexts. For example, it's involved in forming advanced glycation end-products (AGEs) such as various imidazolone derivatives. These AGEs have been identified in vivo and are associated with complications in diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Fungicidal Properties

Research shows that certain derivatives of this compound, specifically those synthesized from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, display fungicidal properties. This suggests potential applications in agriculture or pharmaceuticals (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Synthesis of Semiconducting Polymers

This chemical is also crucial in synthesizing novel semiconducting polymers. Its derivatives can be used as substrates for aldol condensation reactions, leading to the creation of new types of conducting materials, potentially useful in electronics and materials science (Gunathilake et al., 2013).

Novel Synthesis Methods and Environmental Applications

An environmentally friendly approach has been developed for synthesizing 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate in the production of this compound. This method uses chloromethane instead of more toxic alternatives, highlighting the compound's significance in green chemistry (Guan et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4,6-Dichloro-2-(methylthio)pyrimidine, indicates that it may form combustible dust concentrations in air and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5-7(8(12)13-3)6(2)11-9(10-5)14-4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIEZFHCOZDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)